1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
描述
The compound 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- features a pyrrolo[2,3-b]pyridine core with three key substitutions:
- Position 1: A 4-methylphenylsulfonyl group, enhancing hydrophobicity and stability.
- Position 3: A bromine atom, enabling further functionalization via cross-coupling reactions.
- Position 5: A trifluoromethyl (CF₃) group, contributing electron-withdrawing effects and metabolic resistance.
This structural configuration positions the compound as a versatile intermediate for pharmaceutical and materials science applications. The sulfonyl group at position 1 improves solubility and pharmacokinetic properties, while the CF₃ group enhances binding affinity in enzyme inhibition contexts .
属性
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(16)12-6-10(15(17,18)19)7-20-14(12)21/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNRBPZZLRWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy.
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, one compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively.
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
生化分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby modulating downstream signaling pathways. The interaction between 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- and FGFRs involves binding to the ATP-binding site of the receptor, preventing autophosphorylation and subsequent activation of the receptor.
Cellular Effects
The effects of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- on various cell types have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation. Additionally, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- has been observed to influence gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of pro-apoptotic genes.
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- exerts its effects primarily through the inhibition of FGFRs. By binding to the ATP-binding site of these receptors, the compound prevents their autophosphorylation and activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- in animal models have been shown to vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is metabolized through various pathways in the body. Enzymes such as cytochrome P450s are involved in the oxidation and subsequent breakdown of the compound. The metabolites produced can have different biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and metabolite levels, potentially affecting cellular metabolism.
Transport and Distribution
Within cells and tissues, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its uptake and distribution to different cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness. For example, higher concentrations of the compound in tumor tissues can enhance its anti-cancer effects.
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological effects. For instance, localization to the nucleus may enhance its ability to modulate gene expression.
生物活性
1H-Pyrrolo[2,3-b]pyridine, specifically the compound with the structure 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-, is a member of the pyrrolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections provide a detailed examination of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11BrN2O2S
- Molecular Weight : 351.22 g/mol
- CAS Number : 226085-18-3
- InChI Key : NDJOLIOBEZICFO-UHFFFAOYSA-N
Structural Characteristics
The compound features a pyrrole moiety fused to a pyridine ring, along with a bromine atom and a trifluoromethyl group that significantly influence its reactivity and biological properties. The sulfonyl group attached to the aromatic ring enhances its solubility and bioavailability.
Pharmacological Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities:
- Antitumor Activity : Compounds within this class have shown promising results against various cancer cell lines. For instance, studies have indicated that specific substitutions on the pyrrolopyridine scaffold can enhance cytotoxicity against tumor cells.
- Antimicrobial Effects : Certain derivatives have demonstrated significant antimicrobial activity, particularly against resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Central Nervous System (CNS) Effects : Some derivatives have been evaluated for their analgesic and sedative properties. They may act on neurotransmitter systems, providing potential therapeutic avenues for pain management and anxiety disorders.
Structure-Activity Relationships (SAR)
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural modifications. Key findings include:
- Bromine Substitution : The presence of bromine at the 3-position has been associated with increased potency in antitumor assays.
- Trifluoromethyl Group : This group enhances lipophilicity, which can improve cell membrane permeability and overall bioactivity.
- Sulfonyl Group Influence : The incorporation of sulfonyl groups has been linked to improved solubility and stability in biological systems.
Case Studies
-
Antitumor Activity Study :
A recent study evaluated the efficacy of various pyrrolo[2,3-b]pyridine derivatives against human cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited IC50 values in the low micromolar range (6–22 μM), highlighting their potential as anticancer agents . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of these compounds against Mycobacterium tuberculosis. The study found that certain esters derived from pyrrolo[2,3-b]pyridine showed MIC90 values below 0.15 µM, indicating strong activity against drug-resistant strains . -
CNS Activity Assessment :
A pharmacological evaluation assessed the analgesic effects of selected derivatives in animal models. Compounds were found to significantly reduce pain responses in models of acute and chronic pain, suggesting potential applications in pain management therapies .
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth and metastasis. One study highlighted its effectiveness in reducing cell viability in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties :
- Neurological Disorders :
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Synthetic Intermediate
- Versatile Building Block :
- Reagents in Chemical Reactions :
Case Studies and Research Findings
化学反应分析
Cross-Coupling Reactions at the C3 Bromine
The bromine at position 3 serves as a key site for palladium-catalyzed cross-coupling reactions, enabling diversification of the pyrrolopyridine scaffold:
Table 1: Representative Cross-Coupling Reactions
Key Findings:
-
The trifluoromethyl group at position 5 enhances electrophilicity at C3, facilitating oxidative addition in palladium-mediated couplings .
-
Steric hindrance from the tosyl group minimally affects coupling efficiency due to its distal position .
Functionalization of the Tosyl Group
The tosyl moiety acts as a protecting group for the pyrrolopyridine nitrogen and can be modified or removed under specific conditions:
Table 2: Tosyl Group Transformations
Mechanistic Notes:
-
Deprotection under basic conditions regenerates the NH group, enabling subsequent alkylation or acylation at N1 .
-
The tosyl group stabilizes the pyrrolopyridine core during bromination and coupling steps .
Electrophilic Substitution at C5 (Trifluoromethyl Group)
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to adjacent positions, though direct functionalization is limited:
-
Nitration : Mixed HNO₃/H₂SO₄ at 0°C introduces nitro groups at C4 or C6 .
-
Halogenation : NBS in CCl₄ under radical conditions selectively brominates C4 .
Limitations : The CF₃ group’s strong inductive effects reduce reactivity at C5, favoring substitutions at neighboring positions .
Case Study: FAK (Focal Adhesion Kinase) Inhibitors
-
Derivatization : Suzuki coupling with 4-carboxyphenylboronic acid yields analogs with submicromolar IC₅₀ values .
-
Selectivity : The trifluoromethyl group enhances binding to hydrophobic kinase pockets, while the tosyl group improves solubility .
Stability and Reaction Optimization
相似化合物的比较
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous pyrrolo[2,3-b]pyridine derivatives:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Derivatives
Key Observations:
Position 1 Substitutions :
- The 4-methylphenylsulfonyl group in the target compound distinguishes it from derivatives with simpler alkyl (e.g., methyl in compound 22) or hydrogen substituents. This group likely enhances metabolic stability and hydrophobic interactions in biological systems .
- In contrast, compounds like 6c () lack substituents at position 1, reducing steric hindrance but compromising stability .
Position 3 Substitutions: The bromo group in the target compound offers reactivity for Suzuki or Buchwald-Hartwig couplings, unlike nitro (NO₂) groups in 6c, which require reduction for further functionalization . Boron-containing derivatives (e.g., dioxaborolane in ) are tailored for cross-coupling but lack the halogen’s versatility .
Position 5 Substitutions: The CF₃ group in the target compound enhances lipophilicity and electronic effects compared to aryl (e.g., 6c) or hydrogen substituents.
Synthetic Yields :
- Derivatives with nitro or methoxy groups (e.g., 6d , 94% yield) achieve higher yields than brominated or CF₃-containing analogs, reflecting the challenges of introducing halogens and fluorinated groups .
Research Findings and Implications
- Synthetic Utility : The bromine at position 3 enables diversification into aryl or heteroaryl derivatives, as demonstrated in ’s Suzuki couplings .
准备方法
Bromination at the 3-Position
- Bromination is typically performed using bromine in an organic solvent such as chloroform or using N-bromosuccinimide (NBS) as a brominating reagent.
- The reaction is conducted at low temperatures ranging from 0 °C to room temperature .
- Reaction times vary from 10 minutes to 60 minutes to achieve selective monobromination at the 3-position without overbromination.
Introduction of the Tosyl Group (N-Tosylation)
- The tosyl group is introduced under anhydrous conditions to prevent side reactions.
- The intermediate pyrrolo[2,3-b]pyridine is treated with a strong base such as lithium diisopropylamide (LDA) in an organic solvent, typically tetrahydrofuran (THF) .
- The temperature is carefully controlled between -78 °C and -40 °C .
- After deprotonation with LDA (for 10 minutes to 2 hours), tosyl chloride is added, and the mixture is stirred for 30 minutes to 3 hours, either maintaining low temperature or allowing it to warm to room temperature.
- This step ensures selective sulfonylation at the nitrogen without affecting other positions.
Representative Synthetic Procedure (From Patent WO2006063167A1)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Starting with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Provides core scaffold with CF3 at position 5 |
| 2 | Bromination: Br2 in chloroform, 0 °C to RT, 10-60 min | Selective 3-bromo substitution |
| 3 | Deprotonation: LDA in THF, -78 °C to -40 °C, 10 min-2 h | Generates nucleophilic nitrogen |
| 4 | Tosylation: Tosyl chloride added, -78 °C to RT, 30 min-3 h | N-tosylated product formed |
| 5 | Work-up: Extraction, washing, drying, and purification | Pure 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine obtained |
Purification and Characterization
- After the reaction, the mixture is typically acidified (e.g., with 6N HCl) and partitioned between ethyl acetate and water.
- Organic layers are washed with saturated sodium chloride solution and dried over sodium sulfate.
- The crude product is purified by filtration through Celite and further purified by recrystallization or chromatography.
- Ion exchange resins such as DOWEX 50WX2-400 may be used to remove ionic impurities.
- Characterization is performed by LC-MS, NMR (1H and 13C), and elemental analysis to confirm structure and purity.
Comparative Analysis of Preparation Methods
| Aspect | Method Details | Advantages | Limitations |
|---|---|---|---|
| Bromination | Br2 in chloroform or NBS in organic solvent | High selectivity, mild conditions | Requires careful temperature control |
| N-Tosylation | LDA in THF, low temperature, tosyl chloride addition | Selective N-sulfonylation, good yields | Sensitive to moisture, requires anhydrous conditions |
| Trifluoromethylation | Starting with CF3-substituted precursor | Stable CF3 group, no late-stage modification | Precursor availability may limit flexibility |
| Purification | Acid-base extraction, Celite filtration, ion exchange | Efficient impurity removal | Multiple steps, time-consuming |
Research Findings and Observations
- The use of lithium diisopropylamide (LDA) is critical for selective deprotonation at the nitrogen, enabling efficient tosylation without side reactions or over-substitution.
- Bromination with NBS or elemental bromine provides a clean route to 3-bromo derivatives, with reaction times and temperatures optimized to avoid polybromination.
- The trifluoromethyl group is stable under the reaction conditions used for bromination and tosylation, indicating robustness of the synthetic route.
- The described methods have been validated in multiple patents and research articles, demonstrating reproducibility and scalability for pharmaceutical applications.
常见问题
Basic Synthesis Strategies
Q: What are common synthetic routes for introducing substituents at the 3- and 5-positions of 1H-pyrrolo[2,3-b]pyridine derivatives? A: Key methods include:
- Suzuki-Miyaura cross-coupling for aryl/heteroaryl groups at the 5-position using brominated precursors (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) and boronic acids under Pd(PPh₃)₄ catalysis .
- Sonogashira coupling for alkynyl groups at the 3-position, utilizing iodinated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) and terminal alkynes .
- Electrophilic substitution for nitro or halogen groups, often requiring HNO₃ or halogenating agents under controlled conditions .
Purification typically involves silica gel chromatography with gradients of dichloromethane/ethyl acetate (90:10) .
Advanced Regioselective Functionalization
Q: How can regioselectivity challenges be addressed during the synthesis of 3,5-disubstituted derivatives? A: Regioselectivity is controlled by:
- Protecting group strategies : Use of tosyl (Ts) groups at N1 to direct substitution to the 3- or 5-position, followed by deprotection .
- Sequential cross-coupling : Prioritize bromination at the 5-position, followed by iodination at the 3-position to enable orthogonal coupling reactions .
- Temperature and catalyst tuning : Pd(PPh₃)₄ at 105°C optimizes Suzuki coupling yields for sterically hindered boronic acids .
Basic Structural Characterization
Q: What analytical techniques are essential for confirming the structure of substituted pyrrolo[2,3-b]pyridines? A: Standard protocols include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and trifluoromethyl groups (δ -60 to -65 ppm for ¹⁹F) .
- HRMS : Validate molecular weights (e.g., [M+H]+ for C₁₄H₁₀BrF₃N₂O₂S: 415.96) .
- Elemental analysis : Confirm purity (>95%) for intermediates .
Advanced Structural Analysis
Q: How can molecular docking guide the design of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors? A: Docking studies (e.g., with FGFR1 or JAK3) reveal:
- H-bond interactions : The 1H-pyrrolo[2,3-b]pyridine core binds hinge regions (e.g., FGFR1’s D641), while the 5-CF₃ group interacts with G485 .
- Hydrophobic pocket occupancy : Bulky 3-substituents (e.g., aryl sulfonamides) fill hydrophobic pockets, improving potency .
Tools like WaterMap identify solvent-accessible regions for substituent optimization .
Biological Activity Profiling
Q: What in vitro assays are used to evaluate kinase inhibition activity? A: Key assays include:
- Enzyme inhibition (IC₅₀) : Measure inhibition of FGFR1–4 or JAK3 using ADP-Glo™ kinase assays (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) .
- Cellular proliferation : Test inhibition of Ba/F3 cells expressing FGFR fusion proteins .
Advanced In Vivo Evaluation
Q: How are in vivo efficacy and pharmacokinetics assessed for lead compounds? A: Methods involve:
- Xenograft models : Administer compounds (e.g., 10–50 mg/kg oral doses) to mice with FGFR-driven tumors, monitoring tumor volume reduction .
- PK/PD studies : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS, optimizing solubility with PEG formulations .
Handling Contradictory SAR Data
Q: How to resolve discrepancies in substituent effects on kinase selectivity? A: Case study:
- 5-CF₃ vs. 5-methoxy : While 5-CF₃ enhances FGFR1 binding (via H-bond with G485), 5-methoxy may reduce potency due to steric clashes .
- Mitigation : Perform alanine scanning mutagenesis to validate target residues .
Selectivity Optimization
Q: What strategies improve selectivity among structurally similar kinases (e.g., FGFR1 vs. VEGFR2)? A: Approaches include:
- Core scaffold modification : Replace pyrrolo[2,3-b]pyridine with imidazolo[4,5-b]pyridine to exploit differential hinge-region interactions .
- Substituent tuning : Introduce cyclohexylamino groups at C4 to enhance JAK3 selectivity over JAK2 .
Stability and Purity Challenges
Q: How to address decomposition during storage or biological assays? A: Best practices:
- HPLC purity monitoring : Use Symmetry® C18 columns (214 nm detection) to ensure ≥95% purity .
- Lyophilization : Store compounds as lyophilized powders at -20°C to prevent hydrolysis of sulfonamide groups .
Computational Methods in Design
Q: How are QSAR models applied to optimize pharmacokinetic properties? A: Workflow:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
